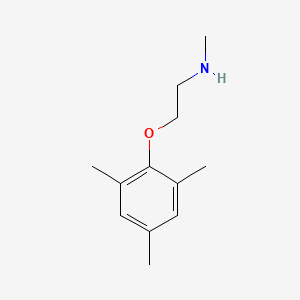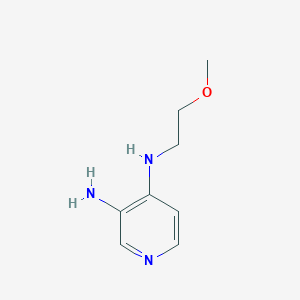![molecular formula C13H16N2O3 B1517074 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid CAS No. 1017667-47-8](/img/structure/B1517074.png)
3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid
Overview
Description
“3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid” (THICAPA) is a compound that has been identified as a ligand for Aβ42 and for reducing fibrillary Aβ42 aggregation . It has been found to be protective against Aβ42-induced toxicity in vitro and in an Alzheimer’s Disease Drosophila .
Physical And Chemical Properties Analysis
The physical and chemical properties of THICAPA include a molecular weight of 248.28 . The compound is a powder at room temperature .
Scientific Research Applications
Applications in Malaria Treatment
WR 238605, an 8-aminoquinoline drug, is under development for the prophylaxis and treatment of malaria. Preclinical studies indicate greater efficacy and reduced toxicity compared to primaquine. A study highlighted its tolerability, linear kinetics, long absorption phase, and slow metabolism, making it an excellent candidate for further testing as a prophylactic and radical curative drug for malaria (Brueckner et al., 1998).
Potential Alzheimer's Disease Treatment
3-amino-1-propanesulfonic acid (3APS) is investigated as a potential disease-modifying treatment for Alzheimer's disease (AD). It binds to amyloid β (Aβ), a protein associated with amyloid plaque formation in the brain. A Phase II study showed that long-term administration of 3APS is safe, tolerated, and reduces CSF Aβ42 levels in patients with mild-to-moderate AD (Aisen et al., 2006).
Anti-Inflammatory and Allergic Response
SG-HQ2, an analogue of gallic acid, is studied for its effects on mast cell-mediated allergic inflammation. It attenuates histamine release and significantly diminishes the expression of pro-inflammatory cytokines in activated mast cells, suggesting its potential as a therapeutic candidate for mast cell-mediated allergic inflammatory diseases (Je et al., 2015).
Pharmacokinetics and Bioavailability
Research on the pharmacokinetics and bioavailability of various compounds provides insights into absorption, metabolism, and disposition in the human body. For instance, studies have examined the systemic availability of mono- and dicaffeoylquinic acids and flavonoids in artichoke leaf extracts and the pharmacokinetics of novel compounds like 11C-CS1P1, targeting specific receptors in clinical conditions such as multiple sclerosis (Wittemer et al., 2005; Brier et al., 2022).
Future Directions
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)5-7-14-13(18)15-8-6-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDCSSJPQZOUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)






![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)


![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)

![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
